

# Foundational Research on NF864: A Technical Guide

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## Compound of Interest

Compound Name: NF864

Cat. No.: B15138170

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An In-depth Analysis of a Potent and Selective P2X1 Receptor Antagonist

**NF864** is a synthetic, polysulfonated compound identified as a potent and selective antagonist of the P2X1 purinergic receptor. As a structural analog of suramin, **NF864** represents a significant advancement in the pharmacological tools available for studying the physiological and pathological roles of P2X1 receptors, particularly in platelet function and thrombosis. This guide provides a detailed overview of the foundational research that first characterized **NF864**, presenting key quantitative data, experimental methodologies, and the relevant signaling pathways.

## Core Quantitative Data

The initial characterization of **NF864** established it as the most potent antagonist for the P2X1 receptor at the time of its discovery. Its inhibitory effects were quantified in studies using human platelets, where the P2X1 receptor is endogenously expressed. The data below summarizes its potency in comparison to other known P2X receptor antagonists.

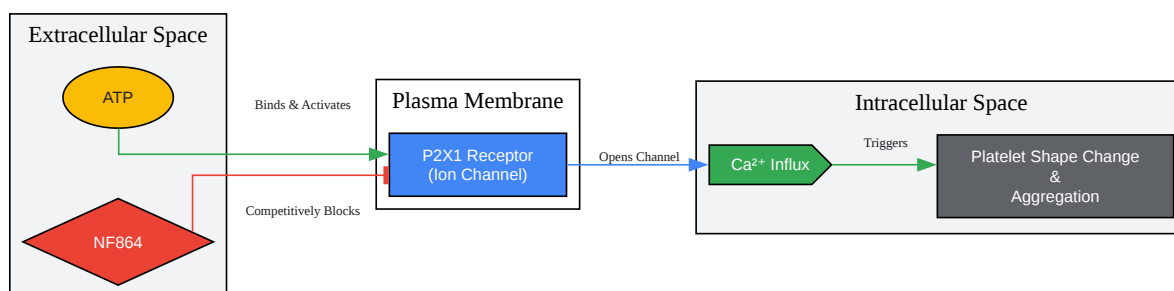
Compound	Agonist	Assay	pA2 Value	Potency Rank	Reference
NF864	$\alpha,\beta$ -meATP	Ca <sup>2+</sup> Increase	8.17	1	<a href="#">[1]</a>
NF864	$\alpha,\beta$ -meATP	Shape Change	8.49	1	<a href="#">[1]</a>
NF449	$\alpha,\beta$ -meATP	Ca <sup>2+</sup> Increase / Shape Change	-	2	<a href="#">[1]</a>
NF110	$\alpha,\beta$ -meATP	Ca <sup>2+</sup> Increase / Shape Change	-	3	<a href="#">[1]</a>
NF023	$\alpha,\beta$ -meATP	Ca <sup>2+</sup> Increase / Shape Change	-	4	<a href="#">[1]</a>
Suramin	$\alpha,\beta$ -meATP	Ca <sup>2+</sup> Increase / Shape Change	-	4	<a href="#">[1]</a>

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

## P2X1 Receptor Signaling Pathway

P2X1 receptors are ATP-gated ion channels. Upon binding of the agonist, adenosine triphosphate (ATP), the channel opens, leading to an influx of cations, primarily Ca<sup>2+</sup> and Na<sup>+</sup>. In platelets, this initial influx of Ca<sup>2+</sup> is a critical trigger for a cascade of events leading to platelet shape change and aggregation, which are fundamental processes in thrombosis and

hemostasis. **NF864** acts by competitively blocking the binding of ATP to the P2X1 receptor, thus inhibiting this signaling cascade.



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P2X1 receptor activation and inhibition by **NF864**.

## Experimental Protocols

The foundational research on **NF864** utilized specific and detailed methodologies to determine its pharmacological profile. The key experiments are outlined below.

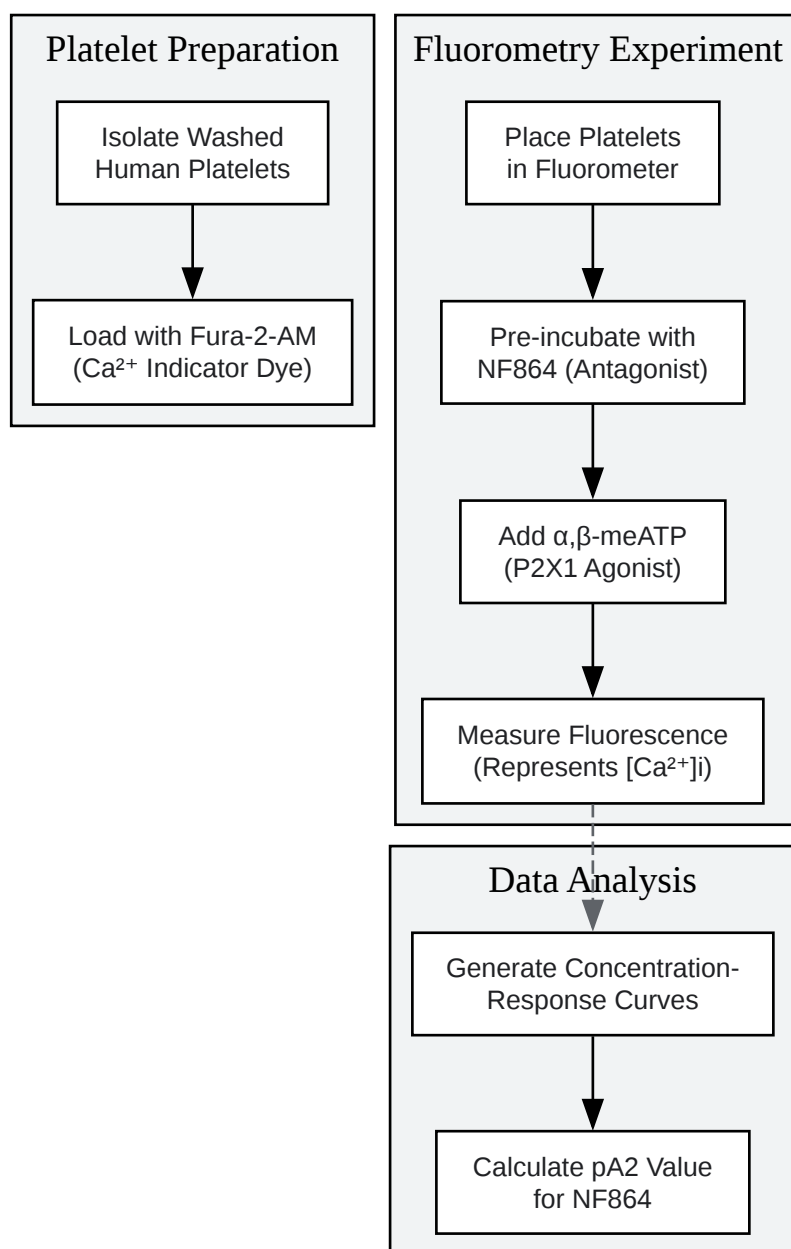
### Preparation of Human Platelets

- **Blood Collection:** Whole blood was drawn from healthy volunteers who had not taken any medication for at least 10 days. Blood was collected into tubes containing an anticoagulant (e.g., trisodium citrate).
- **Platelet-Rich Plasma (PRP) Preparation:** The blood was centrifuged at a low speed (e.g., 200 g) for 20 minutes to separate the platelet-rich plasma from red and white blood cells.
- **Platelet Isolation:** The PRP was then treated with prostacyclin (PGI<sub>2</sub>) to prevent premature activation and centrifuged at a higher speed (e.g., 800 g) for 15 minutes to pellet the platelets.

- **Washing and Resuspension:** The platelet pellet was washed and then resuspended in a calcium-free Tyrode's solution containing apyrase to degrade any released ADP and prevent desensitization of P2Y receptors.

## Measurement of Intracellular Calcium ( $[Ca^{2+}]_i$ )

- **Dye Loading:** Washed platelets were incubated with the fluorescent calcium indicator Fura-2-AM (e.g., 2-4  $\mu$ M) for 45-60 minutes at 37°C in the dark. Fura-2 becomes fluorescent upon binding to free  $Ca^{2+}$ .
- **Fluorometry:** The Fura-2-loaded platelets were placed in a spectrofluorometer.
- **Experiment Execution:**
  - A baseline fluorescence was established.
  - The P2X1 agonist,  $\alpha,\beta$ -methylene ATP ( $\alpha,\beta$ -meATP), was added to stimulate the P2X1 receptor, causing  $Ca^{2+}$  influx and a sharp increase in fluorescence.
  - To test the antagonist, platelets were pre-incubated with varying concentrations of **NF864** for a short period (e.g., 2 minutes) before the addition of the agonist.
- **Data Analysis:** The inhibitory effect of **NF864** was quantified by measuring the reduction in the agonist-induced fluorescence peak. Concentration-response curves were generated to calculate pA2 values.



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Workflow for measuring intracellular calcium.

## Platelet Shape Change and Aggregation Assays

- **Instrumentation:** A specialized aggregometer was used, which measures changes in light transmission through a stirred suspension of platelets.

- Shape Change Measurement: When platelets are activated, they change from a discoid to a spherical shape with pseudopods. This initial shape change causes a temporary decrease in light transmission, which is recorded by the aggregometer.
- Aggregation Measurement: Following shape change, platelets begin to clump together (aggregate), which leads to an increase in light transmission through the suspension.
- Protocol:
  - A baseline of light transmission was established with a stirred platelet suspension.
  - The antagonist (**NF864**) or vehicle was added for pre-incubation.
  - The agonist ( $\alpha,\beta$ -meATP for P2X1-specific activation, or ADP for broader P2Y/P2X activation) was added to induce shape change and/or aggregation.
- Analysis: The ability of **NF864** to inhibit the agonist-induced decrease (shape change) and subsequent increase (aggregation) in light transmission was measured and compared against controls.

The foundational research demonstrated that **NF864** is a highly effective and selective inhibitor of P2X1 receptor-mediated responses in human platelets, establishing it as a valuable pharmacological tool for investigating purinergic signaling.[1]

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## References

- 1. The novel suramin analogue NF864 selectively blocks P2X1 receptors in human platelets with potency in the low nanomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]
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